2,5-Dimethylbenzenesulfonamide
Overview
Description
2,5-Dimethylbenzenesulfonamide is a sulfonamide derivative widely used in various fields, including medical, environmental, and industrial research. This compound has shown promising biological activity and has been studied extensively for its potential therapeutic and toxic effects.
Scientific Research Applications
2,5-Dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiproliferative activity against cancer cells.
Medicine: Investigated for its therapeutic effects and potential as a drug candidate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
Target of Action
2,5-Dimethylbenzenesulfonamide is a derivative of sulfonamides, a class of synthetic antibiotics. The primary targets of sulfonamides are the enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial activity .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They are structural analogues of para-aminobenzoic acid (PABA), a substrate of the enzyme in the folic acid synthesis pathway . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of essential nucleotides required for DNA synthesis, thereby inhibiting bacterial growth and multiplication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .
Result of Action
The result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and multiplication. By disrupting the folic acid synthesis pathway, these compounds prevent the production of nucleotides necessary for DNA synthesis in bacteria . This bacteriostatic effect helps control bacterial infections.
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylbenzenesulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which can interact with various enzymes and proteins. It is known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound interacts with dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exhibiting antibacterial properties . These interactions are primarily based on the ability of the sulfonamide group to mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell division by preventing the synthesis of tetrahydrofolate, a cofactor necessary for DNA replication . This inhibition leads to a bacteriostatic effect, where bacterial growth is halted. Furthermore, this compound can induce oxidative stress in cells, leading to alterations in cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase . By binding to the active site of these enzymes, it prevents the normal substrate from interacting, thereby inhibiting the enzyme’s activity. This inhibition can lead to a cascade of effects, including disruption of metabolic pathways and alterations in gene expression . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with its target enzymes, further stabilizing the inhibitory complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound has been shown to cause persistent inhibition of enzyme activity, leading to sustained alterations in cellular function . In in vitro studies, the compound’s effects on cellular metabolism and gene expression can be observed within hours of exposure, with some effects persisting for days .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as gastrointestinal disturbances, liver toxicity, and hematological changes . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting metabolic flux and metabolite levels . The compound can also influence the synthesis of folate and other essential biomolecules, leading to alterations in cellular metabolism . Additionally, this compound can undergo metabolic transformations, including hydroxylation and conjugation, which can affect its activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . In mitochondria, this compound can affect oxidative phosphorylation and other metabolic processes . In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzenesulfonamide typically involves the sulfonation of 2,5-dimethylbenzene (xylenes) with chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions usually require controlled temperatures and the use of solvents like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 4-Tert-butyl-2,6-dimethylbenzenesulfonamide
- N,N-Dimethylbenzenesulfonamide derivatives
Comparison: 2,5-Dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to other similar compounds, it has shown higher antiproliferative activity against certain cancer cell lines .
Properties
IUPAC Name |
2,5-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQAGJQPZCAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278753 | |
Record name | 2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-58-6 | |
Record name | 2,5-Dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6292-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Xylenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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